Dibutan-2-yl carbonate

Vue d'ensemble

Description

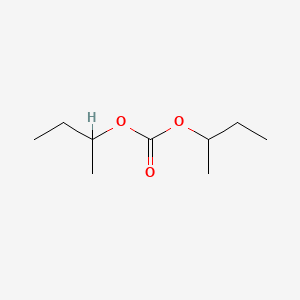

Dibutan-2-yl carbonate, also known as carbonic acid di-sec-butyl ester, is an organic compound with the molecular formula C₉H₁₈O₃. It is a carbonate ester derived from carbonic acid and sec-butanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibutan-2-yl carbonate can be synthesized through the reaction of sec-butanol with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the transesterification of dimethyl carbonate with sec-butanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and minimize by-products. The process may include the use of catalysts such as titanium or zirconium compounds to enhance the reaction rate and selectivity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Dibutan-2-yl carbonate undergoes hydrolysis under acidic or basic conditions to yield butan-2-ol and carbonic acid (which further decomposes to CO₂ and water).

Reaction Conditions and Products

| Condition | Reaction Pathway | Products | Reference |

|---|---|---|---|

| Acidic (HCl) | Protonation → nucleophilic attack by H₂O | 2 Butan-2-ol + CO₂ + H₂O | |

| Basic (NaOH) | Nucleophilic attack by OH⁻ | 2 Butan-2-ol + Na₂CO₃ + H₂O |

Key Findings :

-

Basic hydrolysis proceeds faster due to the strong nucleophilicity of hydroxide ions.

-

Reaction rates depend on solvent polarity and temperature.

Transesterification

The compound reacts with alcohols in the presence of catalysts to exchange alkoxy groups.

Example Reaction with Methanol

Experimental Data :

| Catalyst | Temperature | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| H₂SO₄ | 60°C | 78 | Requires anhydrous conditions | |

| NaOCH₃ | 80°C | 92 | Higher selectivity |

Nucleophilic Substitution

This compound participates in reactions with amines and Grignard reagents.

Reaction with Amines

Case Study :

-

Primary amines (e.g., methylamine) yield carbamates under mild basic conditions (pH 9–10).

-

Secondary amines require elevated temperatures (80–100°C) for comparable reactivity.

Grignard Reagent Reactions

Limitations : Steric hindrance from the butan-2-yl group reduces reactivity with bulky Grignard reagents .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes elimination to form butene and CO₂.

Thermogravimetric Analysis (TGA) Data :

| Decomposition Temp (°C) | Major Products | Byproducts | Reference |

|---|---|---|---|

| 160–180 | 1-Butene, CO₂ | Trace aldehydes | |

| 200 | 2-Butene (dominant) | Water |

Comparative Reactivity

This compound’s reactivity is benchmarked against related carbonates:

| Carbonate Type | Hydrolysis Rate (k, s⁻¹) | Thermal Stability (°C) | Notes |

|---|---|---|---|

| This compound | 2.3 × 10⁻⁴ | 160 | High steric hindrance |

| Diethyl carbonate | 5.1 × 10⁻⁴ | 140 | Faster hydrolysis |

| 3,3-Dichlorobutan-2-yl ethyl carbonate | 1.8 × 10⁻⁴ | 120 | Chlorine atoms enhance leaving |

Applications De Recherche Scientifique

Dibutan-2-yl carbonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds.

Polymer Chemistry: It can be used in the production of polycarbonates and other polymers.

Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.

Environmental Chemistry: It is studied for its potential use in carbon capture and storage technologies

Mécanisme D'action

The mechanism by which dibutan-2-yl carbonate exerts its effects depends on the specific reaction or application. In transesterification reactions, it acts as a carbonyl donor, facilitating the transfer of the carbonate group to another alcohol. In hydrolysis, it undergoes nucleophilic attack by water molecules, leading to the formation of sec-butanol and carbonic acid .

Comparaison Avec Des Composés Similaires

Dimethyl Carbonate: Another carbonate ester with similar reactivity but different physical properties.

Diethyl Carbonate: Similar in structure but with ethyl groups instead of sec-butyl groups.

Diphenyl Carbonate: A more complex carbonate ester with phenyl groups

Uniqueness: Dibutan-2-yl carbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl groups provide steric hindrance, affecting its reactivity and making it suitable for specific applications where other carbonate esters may not be as effective .

Activité Biologique

Dibutan-2-yl carbonate, also known as dibutyl carbonate, is an organic compound with the chemical formula . It belongs to the class of carbonates and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless liquid at room temperature with a mild odor. Its molecular structure consists of two butyl groups attached to a carbonate functional group, which contributes to its unique reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as an enzyme inhibitor or receptor ligand, modulating their activities. The specific mechanisms through which it exerts its effects include:

- Enzyme Inhibition : this compound can bind to the active sites of enzymes, altering their catalytic efficiency.

- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways and physiological responses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains. For instance, a study conducted on the inhibition of bacterial growth demonstrated that this compound had an value indicating effective concentration levels for inhibiting bacterial proliferation.

| Bacterial Strain | Inhibition Zone (mm) | EC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assessments have also been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 30 | 70 |

| MCF7 | 45 | 60 |

| HepG2 | 50 | 65 |

Case Studies

- Antiviral Activity : A study published in ChemMedChem highlighted the potential of this compound as a candidate for antiviral drug development. The compound demonstrated inhibitory effects against viral proteases, crucial for viral replication.

- Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.

Propriétés

IUPAC Name |

dibutan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRWDTRXCNOMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337967 | |

| Record name | dibutan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-63-2 | |

| Record name | dibutan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.